N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide
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Description
N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic and Nonlinear Optical Applications
Compounds structurally related to N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide have been studied for their potential in photovoltaic applications and nonlinear optical (NLO) activities. For example, derivatives such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic cells. Their NLO activity has also been a subject of interest (Mary et al., 2020).
Antitumor Activity
Another significant area of research involves the evaluation of antitumor activity. Compounds with a similar structure have been tested in vitro against various human tumor cell lines, showing considerable anticancer activity. For instance, specific derivatives like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide have demonstrated notable efficacy against certain cancer cell lines (Yurttaş et al., 2015).
Antimicrobial Applications
The antimicrobial properties of related compounds have also been explored. For instance, derivatives such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamides showed effectiveness against pathogenic bacteria and Candida species, with certain compounds demonstrating significant anticandidal activity (Mokhtari & Pourabdollah, 2013).
Anticonvulsant Properties
Research into anticonvulsant properties of related compounds has been conducted as well. For example, derivatives like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide have been synthesized and tested for their affinity to GABAergic biotargets, although the results in this area have been mixed (El Kayal et al., 2022).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-15-6-2-1-5-13(15)11-20-18(23)12-21-16-7-3-4-8-17(16)22(14-9-10-14)26(21,24)25/h1-8,14H,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVMXHKCKZZDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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